N-Boc-4-(4-boc-piperazinocarbonyl)piperidine
Overview
Description
“N-Boc-4-(4-boc-piperazinocarbonyl)piperidine” is a chemical compound with the molecular formula C20H35N3O5 . It has a molecular weight of 397.52 . The IUPAC name for this compound is "tert-butyl 4- { [1- (tert-butoxycarbonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Boc-4-(4-boc-piperazinocarbonyl)piperidine” include a molecular weight of 397.52 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Novel Dendritic Melamines Synthesis
Researchers have developed novel dendritic G-2 melamines using piperidine motifs as key linkers, showcasing the utility of N-Boc-4-(4-boc-piperazinocarbonyl)piperidine in creating complex molecular architectures. These dendrimers, featuring 4-(n-octyloxy)aniline as a peripheral unit, demonstrate significant potential in materials science, particularly in the formation of nano-aggregates through self-assembly, indicating applications in nanotechnology and drug delivery systems (Sacalis et al., 2019).
Enantioselective Synthesis of Piperidines
The enantioselective synthesis of 2-substituted piperidines, relevant for pharmaceutical development, has been accomplished through lithiation-substitution of N-Boc piperidines. This synthesis method is crucial for creating pharmaceutically relevant compounds with a quaternary stereocenter, highlighting the compound's role in the development of novel therapeutic agents (Sheikh et al., 2012).
Water Desalination Technology
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine derivatives have been used in the fabrication of advanced water desalination membranes. Specifically, piperazine-based polyamide nanocomposite membranes incorporating carbon nanotubes show improved desalination performance, suggesting the compound's applicability in enhancing membrane technology for clean water production (Mahdavi et al., 2017).
Molecular Docking Studies
Molecular structure and docking studies on N-Boc-amino piperidine derivatives have provided insights into their potential as anticancer agents. Through spectroscopic methods and computational studies, including molecular docking, researchers have explored the interactions of these compounds with various protein targets, indicating their significance in the search for new anticancer drugs (Janani et al., 2020).
Synthesis of Piperidine Alkaloids
The catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been utilized for the highly enantioselective synthesis of 2-aryl and 2-vinyl piperidines. This method has enabled the synthesis of natural products and pharmaceuticals, including tobacco alkaloid anabasine, showcasing the compound's role in organic synthesis and drug discovery (Beng & Gawley, 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O5/c1-19(2,3)27-17(25)22-9-7-15(8-10-22)16(24)21-11-13-23(14-12-21)18(26)28-20(4,5)6/h15H,7-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUCKFWZYOLRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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